molecular formula C7H4ClN3O2 B14080323 3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B14080323
M. Wt: 197.58 g/mol
InChI Key: NRNOGGODKWKILW-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with chloroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyrimidine: Shares the imidazo ring but has a pyrimidine moiety instead of pyrazine.

    3-Bromoimidazo[1,2-a]pyrazine: A halogenated derivative with bromine instead of chlorine

Uniqueness

3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyrazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-5(7(12)13)10-4-3-9-1-2-11(4)6/h1-3H,(H,12,13)

InChI Key

NRNOGGODKWKILW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2Cl)C(=O)O)C=N1

Origin of Product

United States

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